molecular formula C12H9ClN4O2S B2718538 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one CAS No. 344277-69-6

3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2718538
CAS No.: 344277-69-6
M. Wt: 308.74
InChI Key: YKGKTSPGMURKRR-RZNTYIFUSA-N
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Description

3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a 1,3,4-thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chlorothiadiazole with an appropriate indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to improve reaction efficiency and reduce reaction times . Additionally, the use of high-throughput screening and automated synthesis platforms can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound’s thiadiazole moiety can interact with biomolecules such as proteins and DNA, leading to various biological effects. These interactions may involve the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of the thiadiazole and indole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S/c13-11-10(16-17-20-11)6-19-14-5-8-7-3-1-2-4-9(7)15-12(8)18/h1-5,8H,6H2,(H,15,18)/b14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGKTSPGMURKRR-RZNTYIFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C=NOCC3=C(SN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)/C=N\OCC3=C(SN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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